Sodium 1-isopropyl 9-(sulfooxy)stearate

Description

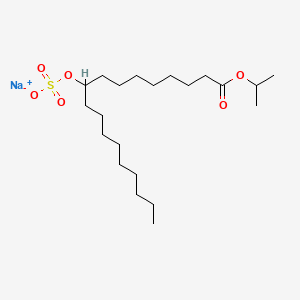

Sodium 1-isopropyl 9-(sulfooxy)stearate (CAS: 14350-72-2) is a sodium salt of a branched fatty acid derivative featuring a sulfated hydroxyl group at the 9th carbon and an isopropyl ester at the 1st position. Its molecular formula is C21H41NaO6S, with a molecular weight of 444.601 g/mol . Structurally, it combines a long hydrophobic stearate chain (C18) with polar functional groups (sulfooxy and isopropyl ester), making it amphiphilic. Limited literature exists on its specific applications, necessitating comparisons with structurally or functionally related compounds for inferring its behavior .

Properties

CAS No. |

14350-72-2 |

|---|---|

Molecular Formula |

C21H41NaO6S |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

sodium;(1-oxo-1-propan-2-yloxyoctadecan-9-yl) sulfate |

InChI |

InChI=1S/C21H42O6S.Na/c1-4-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

ZXROQEDKUJSDFM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)OC(C)C)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-isopropyl 9-(sulfooxy)stearate typically involves the reaction of octadecanoic acid with chloro octadecane, followed by oxidation with sodium sulfate to generate the desired product. This product is then reacted with sodium hydroxide to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-isopropyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted stearates depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, Sodium 1-isopropyl 9-(sulfooxy)stearate is used as a surfactant in the synthesis of dendritic mesoporous silica nanospheres, which have applications in drug delivery and catalysis .

Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .

Medicine: In medicine, it is explored for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs .

Industry: In the industrial sector, it is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties .

Mechanism of Action

The mechanism of action of Sodium 1-isopropyl 9-(sulfooxy)stearate involves its ability to interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is primarily due to its anionic surfactant nature, which allows it to insert into lipid bilayers and alter their properties .

Comparison with Similar Compounds

Key Observations:

Branching vs. Linearity : The isopropyl group in this compound introduces steric hindrance, likely reducing micelle formation efficiency compared to linear disodium 9-(sulfooxy)stearate .

Sulfation Impact : The sulfooxy group enhances hydrophilicity and anionic charge density compared to sodium stearate, which lacks sulfation .

Chain Length : Longer carbon chains (C18–C21) in stearate derivatives confer higher molecular weights and lipophilicity relative to short-chain analogs like sodium isobutyrate (C4) .

Emulsification Potential

Metabolic Interactions

While direct data on this compound is lacking, studies on structurally related emulsifiers (e.g., sodium stearoyl lactylate, SSL) suggest that sulfated surfactants may alter gut microbiota composition, reducing butyrate-producing bacteria (e.g., Ruminococcaceae) and increasing pro-inflammatory taxa (e.g., Enterobacteriaceae) . However, the isopropyl group’s influence on these effects remains unstudied.

Predictive Data and Computational Insights

Collision cross-section (CCS) values, derived from ion mobility spectrometry, indicate that this compound ([M]+ CCS: 192.5 Ų) has a slightly larger CCS than disodium 9-(sulfooxy)stearate ([M-H]- CCS: 188.0 Ų), likely due to its branched structure . This property may affect its behavior in chromatographic separations or mass spectrometry-based analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.